molecular formula C12H10N2O4 B14473512 (4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone CAS No. 66042-24-8

(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone

Cat. No.: B14473512
CAS No.: 66042-24-8
M. Wt: 246.22 g/mol
InChI Key: BIZGUFZHIBXDQA-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)(2-oxa-3-azabicyclo[221]hept-5-en-3-yl)methanone is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone typically involves the reaction of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene or dichloromethane under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Epoxides and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The nitrophenyl group can participate in various electronic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Nitrophenyl)(2-oxa-3-azabicyclo[22

Properties

CAS No.

66042-24-8

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

(4-nitrophenyl)-(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone

InChI

InChI=1S/C12H10N2O4/c15-12(13-10-5-6-11(7-10)18-13)8-1-3-9(4-2-8)14(16)17/h1-6,10-11H,7H2

InChI Key

BIZGUFZHIBXDQA-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1ON2C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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